molecular formula C16H21NO6 B2549445 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid CAS No. 2126160-23-2

1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid

Cat. No.: B2549445
CAS No.: 2126160-23-2
M. Wt: 323.345
InChI Key: RJGVYAHILLZQPV-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, two methoxy groups, and an indoline core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids for deprotection, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include indole derivatives, alcohols, and free amines.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group stabilizes the molecule by preventing unwanted reactions at the amine site. Upon deprotection, the free amine can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid include:

The uniqueness of this compound lies in its combination of the Boc protecting group and two methoxy groups, providing enhanced stability and reactivity for a wide range of applications.

Properties

IUPAC Name

5,6-dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(20)17-10-8-13(22-5)12(21-4)7-9(10)6-11(17)14(18)19/h7-8,11H,6H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGVYAHILLZQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC(=C(C=C21)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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